
5H-Tetrazol-5-one, 1,4-dihydro-1-phenyl-4-(trimethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dihydro-1-phenyl-4-(trimethylsilyl)-5H-tetrazol-5-one is a unique compound belonging to the tetrazole family. Tetrazoles are known for their high nitrogen content and stability, making them valuable in various scientific and industrial applications. This particular compound features a phenyl group and a trimethylsilyl group, which contribute to its distinct chemical properties.
Méthodes De Préparation
The synthesis of 1,4-Dihydro-1-phenyl-4-(trimethylsilyl)-5H-tetrazol-5-one typically involves the reaction of phenylhydrazine with trimethylsilyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The product is then purified through recrystallization or chromatography to achieve high purity.
Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in maintaining the reaction conditions and minimizing human error.
Analyse Des Réactions Chimiques
1,4-Dihydro-1-phenyl-4-(trimethylsilyl)-5H-tetrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced tetrazole derivatives.
Substitution: The phenyl and trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or alkylating agents. This can lead to the formation of a wide range of derivatives with different properties.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,4-Dihydro-1-phenyl-4-(trimethylsilyl)-5H-tetrazol-5-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of other tetrazole derivatives.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a probe in molecular biology studies.
Medicine: Tetrazole derivatives, including this compound, are investigated for their potential pharmacological properties, such as antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 1,4-Dihydro-1-phenyl-4-(trimethylsilyl)-5H-tetrazol-5-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenyl and trimethylsilyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The tetrazole ring can participate in hydrogen bonding and other non-covalent interactions, further contributing to its biological activity.
Comparaison Avec Des Composés Similaires
1,4-Dihydro-1-phenyl-4-(trimethylsilyl)-5H-tetrazol-5-one can be compared with other tetrazole derivatives, such as:
1-Phenyl-1H-tetrazole: Lacks the trimethylsilyl group, resulting in different reactivity and stability.
5-Phenyl-1H-tetrazole: Similar structure but without the trimethylsilyl group, leading to variations in chemical properties.
1,4-Dihydro-1-phenyl-4-(methyl)-5H-tetrazol-5-one: Contains a methyl group instead of a trimethylsilyl group, affecting its reactivity and applications.
The presence of the trimethylsilyl group in 1,4-Dihydro-1-phenyl-4-(trimethylsilyl)-5H-tetrazol-5-one makes it unique, providing enhanced stability and reactivity compared to its analogs.
Propriétés
Numéro CAS |
68140-26-1 |
|---|---|
Formule moléculaire |
C10H14N4OSi |
Poids moléculaire |
234.33 g/mol |
Nom IUPAC |
1-phenyl-4-trimethylsilyltetrazol-5-one |
InChI |
InChI=1S/C10H14N4OSi/c1-16(2,3)14-10(15)13(11-12-14)9-7-5-4-6-8-9/h4-8H,1-3H3 |
Clé InChI |
JFKKCQBOYLNEDE-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)N1C(=O)N(N=N1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-ethyl-6,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12804455.png)
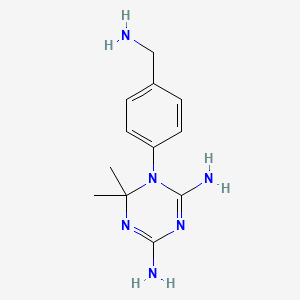
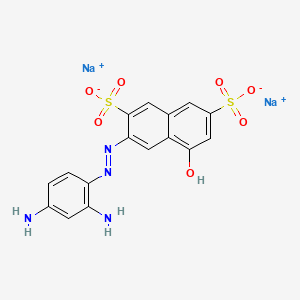
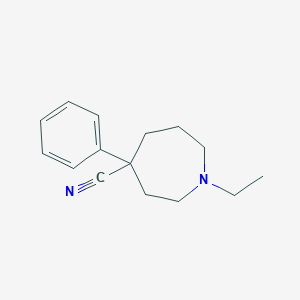

![1(2H)-Phthalazinone, 4-[(2-hydroxyethyl)amino]-](/img/structure/B12804477.png)
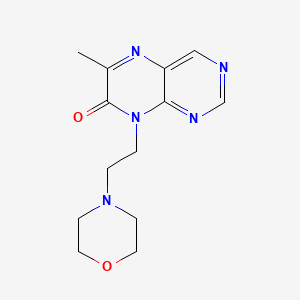

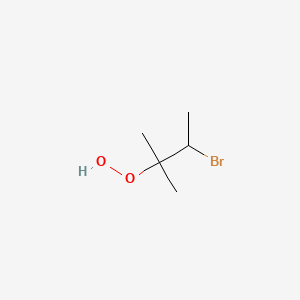
![zinc;[methoxy(oxido)phosphoryl] methyl phosphate](/img/structure/B12804511.png)
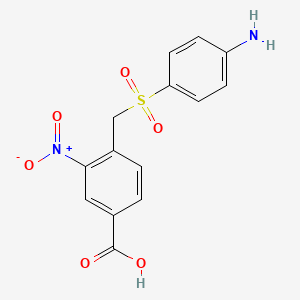

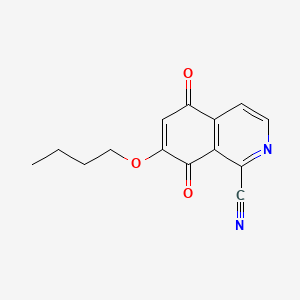
![6-chloro-2-ethyl-9-methyl-5-nitro-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12804541.png)
